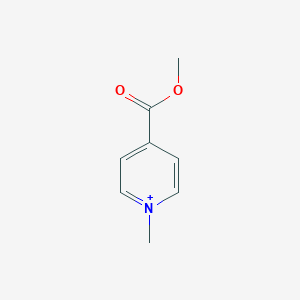

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Description

BenchChem offers high-quality Pyridinium, 4-(methoxycarbonyl)-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-(methoxycarbonyl)-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-6H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTZQJMQOOWRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328716 | |

| Record name | Pyridinium, 4-(methoxycarbonyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38117-49-6 | |

| Record name | Pyridinium, 4-(methoxycarbonyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary ammonium compound belonging to the pyridinium salt family. As a positively charged organic cation, its properties and potential applications are of significant interest in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation, focusing on its physicochemical characteristics, synthesis, and spectral data. The information is presented to support research and development activities involving this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

| Property | Value | Source |

| Chemical Formula | C₈H₁₀INO₂ | [1] |

| Molecular Weight | 279.07 g/mol | [1] |

| CAS Number | 7630-02-6 | [1] |

| Melting Point | 183.5-186 °C (decomposes) | [2] |

| Appearance | Pale-yellow to yellow-brown solid | Astatech |

Acidity (pKa)

An experimental pKa value for the 4-(methoxycarbonyl)-1-methylpyridinium cation is not available in the reviewed literature. However, the acidity of the pyridinium cation can be estimated based on the electronic effects of its substituents. The parent pyridinium ion has a pKa of approximately 5.25.[3] The 4-methoxycarbonyl group is an electron-withdrawing group, which decreases the electron density on the pyridine ring. This effect stabilizes the pyridine base and makes its conjugate acid, the pyridinium cation, more acidic, resulting in a lower pKa compared to the unsubstituted pyridinium ion.

Solubility

Specific quantitative solubility data for 4-(methoxycarbonyl)-1-methylpyridinium salts in various organic solvents are not extensively documented. As an ionic compound, it is expected to be soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents such as hexane and diethyl ether. The solubility will also depend on the nature of the counter-anion.

Synthesis and Reactivity

The 4-(methoxycarbonyl)-1-methylpyridinium cation is typically synthesized via the N-alkylation of a pyridine derivative.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide

A common method for the synthesis of the iodide salt involves the reaction of methyl isonicotinate with methyl iodide.[4]

Experimental Protocol:

-

Reaction Setup: A solution of methyl isonicotinate (700 g) and methyl iodide (1.4 kg) is prepared in methanol (2.0 L).

-

Reaction Conditions: The resulting solution is stirred and refluxed for 5 hours.

-

Work-up: After cooling, the reaction mixture is filtered.

-

Purification: The collected solid product is washed with ether and dried to yield 4-methoxycarbonyl-1-methylpyridinium iodide.[4]

This procedure results in a high yield of the desired product (97.2%).[4]

Logical Flow of Synthesis:

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring, the N-methyl protons, and the methoxy protons of the ester group. The electron-withdrawing nature of the positively charged nitrogen and the methoxycarbonyl group will cause the pyridinium ring protons to be shifted downfield.

Predicted ¹H NMR Chemical Shifts:

-

Pyridinium Protons (Ha, Hb): ~8.5-9.5 ppm (doublets)

-

N-Methyl Protons (CH₃): ~4.5 ppm (singlet)

-

Methoxy Protons (OCH₃): ~4.0 ppm (singlet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridinium ring, the N-methyl carbon, and the methoxy carbon.

Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (C=O): ~160-170 ppm

-

Pyridinium Ring Carbons: ~120-150 ppm

-

N-Methyl Carbon (N-CH₃): ~50-60 ppm

-

Methoxy Carbon (O-CH₃): ~50-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Ester): ~1720-1740 cm⁻¹ (strong)

-

C-O Stretch (Ester): ~1200-1300 cm⁻¹ (strong)

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aromatic C=C and C=N Stretch: ~1500-1650 cm⁻¹

-

Aliphatic C-H Stretch (Methyl): ~2850-3000 cm⁻¹

Mass Spectrometry

In a mass spectrum, the 4-(methoxycarbonyl)-1-methylpyridinium cation would be observed as the parent ion. Fragmentation would likely involve the loss of the methoxycarbonyl group or the methyl group from the ester.

Expected Fragmentation Pattern:

Biological Activity

Specific studies on the biological activity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- are not found in the public literature. However, the broader class of pyridinium salts is known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The positive charge of the pyridinium ring can facilitate interaction with negatively charged biological membranes, which is a common mechanism of action for antimicrobial agents. Further research is required to determine the specific biological profile of this particular compound.

Conclusion

This technical guide provides a summary of the available information on the basic properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. While some fundamental physicochemical data for its iodide salt are known, a significant amount of experimental data, particularly regarding its pKa, solubility in organic solvents, and biological activity, is currently lacking in publicly accessible literature. The provided synthesis protocol and predicted spectral data offer a valuable starting point for researchers and drug development professionals interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide

This document provides a comprehensive overview of the synthesis pathway for Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium compound with applications in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Overview of the Synthesis Pathway

The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, typically as its iodide salt, is a straightforward two-step process. The first step involves the esterification of isonicotinic acid to produce methyl isonicotinate. The subsequent step is the quaternization of the pyridine nitrogen in methyl isonicotinate using methyl iodide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary reactions in the synthesis pathway.

Table 1: Synthesis of Methyl Isonicotinate

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 100 g | 0.812 | \multirow{2}{*}{65% (crude)} |

| Methanol | CH₄O | 32.04 | 250 mL | - | |

| Sulfuric Acid | H₂SO₄ | 98.08 | 125 mL | - | |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 235 g | - | |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 80 g | 0.583 |

Table 2: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield |

| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 700 g | 5.10 | \multirow{3}{*}{97.2%} |

| Methyl Iodide | CH₃I | 141.94 | 1.4 kg | 9.86 | |

| Methanol | CH₄O | 32.04 | 2.0 L | - | |

| 4-(methoxycarbonyl)-1-methylpyridinium iodide | C₈H₁₀INO₂ | 279.07 | 1.385 kg | 4.96 |

Experimental Protocols

Synthesis of Methyl Isonicotinate[1]

-

Reaction Setup: A suspension of 100 g (0.812 mol) of isonicotinic acid in 250 ml of methanol is prepared in a suitable reaction vessel. The mixture is stirred and cooled to 10°C.

-

Acid Addition: To this cooled and stirred mixture, 125 ml of sulfuric acid is added dropwise over a period of 15 minutes, ensuring the temperature is maintained below 20°C.

-

Reflux: The reaction mixture is then allowed to warm to room temperature and subsequently heated under reflux for 4.5 hours.

-

Work-up: After standing overnight, the reaction mixture is poured onto 1 kg of ice. The mixture is then made alkaline by the addition of 235 g of sodium carbonate.

-

Extraction: The resulting solid is filtered off, washed with water and ether, and then discarded. The filtrate is extracted three times with 300 ml of ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over sodium sulfate, and concentrated in vacuo to yield approximately 80 g (65%) of crude methyl isonicotinate as a pale oil.[1]

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide[2]

-

Reaction Setup: In a reaction vessel, 700 g of methyl isonicotinate and 1.4 kg of methyl iodide are mixed in 2.0 liters of methanol.

-

Reflux: The resulting solution is stirred and refluxed for 5 hours.[2]

-

Isolation: After cooling, the reaction mixture is filtered.

-

Purification: The collected product is washed with ether and dried to obtain 1.385 kg (97.2% yield) of 4-methoxycarbonyl-1-methylpyridinium iodide.[2]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

Caption: Two-step synthesis of the target compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis process, from starting materials to the final product, is outlined below.

Caption: Logical workflow of the synthesis process.

References

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a quaternary ammonium salt. The core of its structure is a pyridine ring, where the nitrogen atom is quaternized by a methyl group, resulting in a positively charged pyridinium cation. A methoxycarbonyl group is attached at the 4-position of the pyridine ring. The positive charge of the pyridinium cation is balanced by a counter-ion, typically iodide, resulting from its synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide | |

| CAS Number | 7630-02-6 | |

| Molecular Formula | C₈H₁₀INO₂ | |

| Molecular Weight | 279.08 g/mol | |

| Melting Point | 183.5-186 °C (decomposes) | |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)OC.[I-] |

Synthesis

The primary method for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide is through the Menschutkin reaction . This reaction involves the quaternization of a tertiary amine, in this case, methyl isonicotinate (4-(methoxycarbonyl)pyridine), with an alkyl halide, methyl iodide. The reaction is typically carried out in a polar solvent, such as methanol, and is facilitated by refluxing the reaction mixture.

Experimental Protocol: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide

The following protocol is a detailed methodology for the synthesis of the title compound:

Materials:

-

Methyl isonicotinate

-

Methyl iodide

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in methanol.

-

To this solution, add methyl iodide.

-

The resulting solution is stirred and heated to reflux for a period of 5 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The collected solid is washed with diethyl ether to remove any unreacted starting materials.

-

The final product is dried to yield Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Methyl Isonicotinate\nin Methanol"]; add_MeI [label="Add Methyl Iodide"]; reflux [label="Reflux for 5 hours"]; cool [label="Cool to Room Temperature"]; filter [label="Filter the Precipitate"]; wash [label="Wash with Diethyl Ether"]; dry [label="Dry the Product"]; end_product [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Methyl Isonicotinate\nin Methanol"]; add_MeI [label="Add Methyl Iodide"]; reflux [label="Reflux for 5 hours"]; cool [label="Cool to Room Temperature"]; filter [label="Filter the Precipitate"]; wash [label="Wash with Diethyl Ether"]; dry [label="Dry the Product"]; end_product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants methyl_isonicotinate [label="Methyl Isonicotinate\n(Tertiary Amine)"]; methyl_iodide [label="Methyl Iodide\n(Alkyl Halide)"];

// Transition State transition_state [label="Transition State\n(SN2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide\n(Quaternary Ammonium Salt)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges methyl_isonicotinate -> transition_state; methyl_iodide -> transition_state; transition_state -> product; } Menschutkin Reaction Mechanism

Analytical Data

A thorough search of available scientific literature and databases did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide. For the purpose of providing a foundational understanding, the following sections describe the expected spectral characteristics based on the known structure of the compound and data from analogous pyridinium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

-

Pyridinium Protons: The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom. This would result in signals appearing in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm. The protons at the 2- and 6-positions would be equivalent, as would the protons at the 3- and 5-positions, leading to two distinct signals, each integrating to 2H. These signals would likely appear as doublets due to coupling with adjacent protons.

-

N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom would appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the range of δ 4.0-4.5 ppm.

-

Methoxycarbonyl Protons: The protons of the methyl group of the methoxycarbonyl moiety would also appear as a singlet and are anticipated to be in the range of δ 3.8-4.2 ppm.

¹³C NMR:

-

Pyridinium Carbons: The carbon atoms of the pyridinium ring would be deshielded. The carbon at the 4-position, bearing the methoxycarbonyl group, and the carbons at the 2- and 6-positions, adjacent to the positively charged nitrogen, are expected to have the most downfield chemical shifts.

-

Carbonyl Carbon: The carbon of the carbonyl group (C=O) is expected to have a chemical shift in the typical range for esters, around δ 160-170 ppm.

-

N-Methyl Carbon: The carbon of the N-methyl group would likely appear in the range of δ 45-55 ppm.

-

Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift around δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester is expected in the region of 1720-1740 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridinium ring are expected in the range of 1400-1650 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

-

C-O Stretch: A C-O stretching vibration from the ester group is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion would be the pyridinium cation, [C₈H₁₀NO₂]⁺. The iodide would not be observed as it is the counter-ion. The expected m/z for the cation would be approximately 152.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Applications in Drug Development

Currently, there is a lack of published data on the specific biological activities of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide. However, the broader class of pyridinium salts has been extensively studied and is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities. The quaternization of the pyridine nitrogen is a key feature that often imparts these biological properties.

Given the structural features of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide, it is plausible that it could be investigated for similar applications. The presence of the methoxycarbonyl group could influence its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation

// Central Node target_compound [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Application Nodes antimicrobial [label="Antimicrobial Agent"]; antifungal [label="Antifungal Agent"]; cytotoxic [label="Cytotoxic Agent\n(Anti-cancer)"]; drug_delivery [label="Drug Delivery Vehicle"];

// Edges target_compound -> antimicrobial; target_compound -> antifungal; target_compound -> cytotoxic; target_compound -> drug_delivery; } Potential Research Areas for the target compound.

Further research is warranted to explore the potential of this compound in the following areas:

-

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi could reveal potential applications as an antiseptic or disinfectant.

-

Cytotoxic Activity: Evaluation of its effect on various cancer cell lines could determine its potential as an anticancer agent.

-

Drug Delivery: Quaternary ammonium compounds are sometimes explored as components of drug delivery systems due to their ability to interact with cell membranes.

Conclusion

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide is a readily synthesizable quaternary ammonium salt with well-defined chemical properties. While specific experimental data on its spectral characteristics and biological activity are currently limited in the public domain, its structural similarity to other biologically active pyridinium compounds suggests it may hold potential for applications in drug development and other scientific fields. This technical guide provides a solid foundation for future research into this interesting molecule, outlining its synthesis and predicted analytical profile. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

In-Depth Technical Guide: Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS 7630-02-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Pyridinium, 4-(methoxycarbonyl)-1-methyl-, with the CAS number 7630-02-6. This document consolidates available data on its physicochemical properties, synthesis, and spectral information.

Core Chemical Information

Pyridinium, 4-(methoxycarbonyl)-1-methyl- , also known as 4-(methoxycarbonyl)-1-methylpyridinium iodide, is a quaternary pyridinium salt. Its chemical structure consists of a pyridine ring where the nitrogen atom is methylated, and a methoxycarbonyl group is attached at the 4-position. The positive charge on the pyridinium ring is balanced by an iodide counter-ion.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7630-02-6 | N/A |

| Molecular Formula | C₈H₁₀INO₂ | [1] |

| Molecular Weight | 279.07 g/mol | [1] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)OC.[I-] | N/A |

| InChI Key | PCDBIGSCEQLGED-UHFFFAOYSA-M | N/A |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide has been documented.[1] The synthesis involves the quaternization of a pyridine derivative with an alkyl halide.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide[1]

Materials:

-

Methyl isonicotinate (700 g)

-

Methyl iodide (1.4 kg)

-

Methanol (2.0 L)

-

Ether (for washing)

Procedure:

-

In a suitable reaction vessel, admix 700 g of methyl isonicotinate and 1.4 kg of methyl iodide in 2.0 liters of methanol.

-

Stir the resulting solution and reflux for 5 hours.

-

After the reflux period, allow the mixture to cool.

-

Filter the cooled mixture to collect the solid product.

-

Wash the collected product with ether.

-

Dry the product to obtain 4-methoxycarbonyl-1-methylpyridinium iodide.

Yield:

The reported yield for this synthesis is 1.385 kg, which corresponds to a 97.2% yield.[1]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS 7630-02-6) is not extensively available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Biological Activity and Toxicological Information

As of the latest literature review, there is no specific information available regarding the biological activity or toxicological properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- with CAS number 7630-02-6. Studies on related pyridinium compounds have explored a range of biological effects, but direct extrapolation to this specific molecule is not advisable. Further research is required to elucidate its pharmacological and toxicological profile.

Signaling Pathways and Experimental Workflows

Currently, there are no described signaling pathways or specific experimental workflows in the scientific literature that directly involve Pyridinium, 4-(methoxycarbonyl)-1-methyl-. Therefore, the creation of diagrams for these aspects is not applicable at this time.

Logical Relationship of Synthesis

The synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide follows a straightforward logical progression from starting materials to the final product. This can be visualized as a simple workflow.

References

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a pyridinium salt of interest in chemical research. Due to a lack of available data in the public domain, this guide does not contain information on biological signaling pathways or extensive quantitative biological data.

Chemical Identity and Properties

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is commonly available as an iodide salt. The addition of the methyl group to the nitrogen atom of the pyridine ring results in a positively charged pyridinium cation, which is balanced by a negatively charged counter-ion, in this case, iodide.

Table 1: Chemical Data for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

| Identifier | Value | Source |

| Molecular Formula | C8H10INO2 | [1] |

| Molecular Weight | 279.07 g/mol | [1] |

| CAS Number | 7630-02-6 | [1] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)OC.[I-] | [1] |

| InChI | InChI=1S/C8H10NO2.HI/c1-9-5-3-7(4-6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1 | [1] |

Experimental Protocols

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

A straightforward and high-yield synthesis method for this compound has been reported. The protocol involves the quaternization of methyl isonicotinate with methyl iodide.

Experimental Procedure:

-

Combine 700 g of methyl isonicotinate and 1.4 kg of methyl iodide in 2.0 liters of methanol.

-

Stir the resulting solution and reflux for 5 hours.

-

After the reflux period, cool the mixture.

-

Filter the cooled mixture to collect the solid product.

-

Wash the collected product with ether.

-

Dry the product to obtain Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

This protocol has been reported to yield 1.385 kg of the final product, which corresponds to a 97.2% yield[1].

Visualizations

Experimental Workflow: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Caption: Synthesis workflow for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no significant information available in peer-reviewed literature or public databases regarding the specific biological activity or associated signaling pathways of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. Further research is required to elucidate any potential pharmacological effects of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary pyridinium salt, holds significance in various chemical and pharmaceutical research areas. Its structure, featuring a positively charged pyridinium ring, a methyl group on the nitrogen, and a methoxycarbonyl group at the 4-position, imparts unique chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of its iodide salt, drawing from available scientific literature and chemical databases.

Chemical Structure and Identification

IUPAC Name: 4-(methoxycarbonyl)-1-methylpyridin-1-ium Common Name: 1-Methyl-4-(methoxycarbonyl)pyridinium CAS Number (for the iodide salt): 7630-02-6

The cation consists of a pyridine ring quaternized at the nitrogen atom with a methyl group. A methoxycarbonyl group (-COOCH₃) is attached to the 4-position of the pyridinium ring. In its common salt form, the positive charge of the pyridinium cation is balanced by a counter-anion, typically a halide such as iodide (I⁻).

Physical and Chemical Properties

Currently, experimentally determined quantitative data for the physical and chemical properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide are not widely available in readily accessible literature. Much of the available data for related compounds is computational. However, general characteristics of similar pyridinium salts can provide some insight.

| Property | Data |

| Molecular Formula | C₈H₁₀INO₂ (for the iodide salt) |

| Molecular Weight | 279.07 g/mol (for the iodide salt) |

| Melting Point | Not experimentally determined for the target compound. For a closely related compound, 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, the melting point is reported as 114-116 °C.[1] |

| Boiling Point | As a salt, it is expected to have a very high boiling point and likely decompose before boiling under atmospheric pressure. |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO, a common characteristic of ionic pyridinium salts. For instance, 1,4-Dimethylpyridinium iodide is soluble in methanol (25 mg/mL). The solubility of 4-(Dimethylamino)-1-methylpyridinium iodide has been reported in DMF (20 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2][3] |

| Appearance | Typically, pyridinium salts are crystalline solids. |

Synthesis

A common and straightforward method for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide is through the quaternization of methyl isonicotinate with methyl iodide.

Experimental Protocol: Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide

-

Materials:

-

Methyl isonicotinate

-

Methyl iodide

-

Methanol

-

Ether (for washing)

-

-

Procedure:

-

Methyl isonicotinate (700 g) and methyl iodide (1.4 kg) are mixed in methanol (2.0 L).

-

The resulting solution is stirred and refluxed for 5 hours.

-

After cooling, the reaction mixture is filtered.

-

The collected solid product is washed with ether and then dried.

-

-

Yield: This procedure has been reported to yield 1.385 kg of 4-methoxycarbonyl-1-methylpyridinium iodide, which corresponds to a 97.2% yield.

Caption: Workflow for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.

Reactivity and Chemical Behavior

Pyridinium salts are known for their distinct reactivity. The electron-withdrawing nature of the positively charged pyridinium ring makes the protons on the ring and on the N-methyl group acidic. The ring is also susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The ester group at the 4-position can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the N-methyl protons, the methoxy protons of the ester, and the aromatic protons of the pyridinium ring. The chemical shifts of the ring protons would be downfield due to the positive charge on the ring.

-

¹³C NMR: Resonances for the N-methyl carbon, the methoxy carbon, the carbonyl carbon of the ester, and the carbons of the pyridinium ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and aromatic C-H and C=N/C=C stretching vibrations of the pyridinium ring.

-

UV-Vis Spectroscopy: Pyridinium compounds typically exhibit absorption maxima in the UV region.

Biological Activity and Signaling Pathways

While no specific biological studies or signaling pathway interactions have been reported for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-", other pyridinium salts have been investigated for a range of biological activities. These studies provide a basis for potential future research on this compound.

For instance, certain amphiphilic pyridinium salts have been shown to block TNFα/NFκB signaling and the hypersecretion of interleukin-8 (IL-8) in cystic fibrosis lung epithelial cells. Furthermore, various synthetic pyridinium compounds have demonstrated antitumor properties, with some inducing apoptosis in cancer cells through mechanisms that may involve the PI3K/Akt/mTOR signaling pathway. Other pyridinium derivatives have been explored as inhibitors of cholinesterases and choline kinase, which are relevant in neurological disorders and cancer, respectively.[2]

The potential for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" to interact with these or other signaling pathways would depend on its specific structure and properties and would require dedicated biological evaluation.

Caption: Potential biological targets and signaling pathways of pyridinium compounds.

Conclusion

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" is a readily synthesizable quaternary pyridinium salt. While detailed experimental data on its physical and chemical properties are sparse in the current literature, its structural features suggest it shares characteristics with other pyridinium salts, including solubility in polar solvents and specific chemical reactivity. The diverse biological activities reported for other pyridinium compounds, particularly in modulating key signaling pathways, highlight the potential for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" as a subject for future investigation in drug discovery and development. Further experimental characterization of its physicochemical properties and biological activities is warranted to fully elucidate its potential applications.

References

Technical Guide: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, relevant experimental protocols for solubility determination, and associated biological signaling pathways for the compound "Pyridinium, 4-(methoxycarbonyl)-1-methyl-". This compound is typically available as an iodide salt, "Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide," which is important to note for its physicochemical properties.

Core Data Presentation: Solubility

Quantitative solubility data for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide" is not extensively documented in publicly available literature. However, qualitative information from synthetic procedures indicates its solubility in certain organic solvents. For instance, its synthesis often involves refluxing in methanol, and it can be recrystallized from ethanol, suggesting good solubility in these alcohols at elevated temperatures.

To provide a quantitative reference, the table below summarizes the solubility of a structurally related compound, 4-(dimethylamino)-1-methylpyridinium iodide. These values can serve as an estimate for formulating initial experimental designs.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20 |

| Dimethyl sulfoxide (DMSO) | 10 |

| Ethanol | 5 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |

Data for 4-(dimethylamino)-1-methylpyridinium iodide, a structurally similar pyridinium salt.

Experimental Protocols: Solubility Determination

A precise determination of solubility is crucial for any application. A widely accepted and high-throughput method for determining the aqueous solubility of organic compounds, including pyridinium salts, involves the use of UV/Vis spectroscopy.

Protocol: High-Throughput Aqueous Solubility Determination via UV/Vis Spectroscopy

This protocol is adapted from established methods for determining aqueous solubility using a 96-well filter plate format.

1. Preparation of Standard Solutions: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Create a calibration curve by preparing a series of dilutions from the stock solution in the relevant aqueous buffer (e.g., PBS, pH 7.4).

2. Sample Preparation and Incubation: a. In a 96-well MultiScreen Solubility filter plate, dispense 190 µL of the desired aqueous buffer into each well. b. Add 10 µL of the 10 mM stock solution of the compound directly into the buffer in each well. This achieves a target concentration of 500 µM in 5% DMSO. c. Cover the plate and shake gently (100-300 rpm) at room temperature for 1.5 hours to allow the solution to reach equilibrium.

3. Filtration: a. Place the filter plate on a vacuum manifold fitted with a 96-well collection plate. b. Apply a vacuum (10–12 in. Hg) to filter the solutions, removing any undissolved precipitate.

4. Quantification: a. Transfer 160 µL of the filtrate from each well of the collection plate to a 96-well UV analysis plate. b. Add 40 µL of acetonitrile to each well to prevent precipitation. c. Measure the absorbance of each well using a UV/Vis microplate reader at the compound's predetermined wavelength of maximum absorbance (λmax). d. Calculate the concentration of the dissolved compound by comparing its absorbance to the standard curve. The final solubility value should account for the dilution factor.[1]

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

While "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" itself does not have extensively documented biological activity, the broader class of pyridinium salts has been shown to interact with key cellular signaling pathways. Certain amphiphilic pyridinium salts have demonstrated potent anti-inflammatory effects by inhibiting the TNFα-induced NFκB signaling pathway.[2]

Inhibition of the NFκB and AP-1 Signaling Pathways

Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that activates two major signaling cascades: the NFκB pathway and the AP-1 pathway.

-

NFκB Pathway: In resting cells, the transcription factor NFκB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon TNFα stimulation, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NFκB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, such as Interleukin-8 (IL-8).

-

AP-1 Pathway: TNFα also activates the JNK signaling cascade, leading to the phosphorylation of c-Jun. Phosphorylated c-Jun forms a dimer with c-Fos to create the active AP-1 transcription factor, which also promotes the expression of inflammatory genes.

Some pyridinium salts have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NFκB activation.[2] Additionally, these compounds can block the phosphorylation of JNK, thus inhibiting the activation of AP-1.[2] The dual inhibition of these pathways leads to a significant reduction in the expression of inflammatory mediators like IL-8.

The diagram below illustrates this mechanism of action.

Caption: Inhibition of NFκB and AP-1 pathways by pyridinium salts.

References

Unveiling the Spectroscopic Signature of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectral data for Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a compound of interest for researchers and scientists in the field of drug development and organic chemistry. This document provides a structured overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.

Quantitative Spectral Data

The following tables summarize the key spectral data for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide (CAS No: 7630-02-6), providing a clear and concise reference for its structural characterization.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 9.42 | d | 2H | H-2, H-6 | DMSO-d₆ |

| 8.68 | d | 2H | H-3, H-5 | DMSO-d₆ |

| 4.45 | s | 3H | N-CH₃ | DMSO-d₆ |

| 3.98 | s | 3H | O-CH₃ | DMSO-d₆ |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 163.8 | C=O | DMSO-d₆ |

| 147.2 | C-2, C-6 | DMSO-d₆ |

| 145.9 | C-4 | DMSO-d₆ |

| 129.5 | C-3, C-5 | DMSO-d₆ |

| 53.5 | O-CH₃ | DMSO-d₆ |

| 48.7 | N-CH₃ | DMSO-d₆ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch |

| ~1725 | C=O Stretch (Ester) |

| ~1640 | Pyridinium Ring C=C Stretch |

| ~1520 | Pyridinium Ring C=N Stretch |

| ~1280 | C-O Stretch (Ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Description |

| 166.06 | Cation [M]⁺ |

Detailed Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL and then further diluted. The solution is infused into the ESI source in positive ion mode to detect the cationic species of the molecule.

Visualized Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from compound synthesis to final spectral characterization and data reporting.

Caption: A logical workflow for the synthesis and spectral analysis of a chemical compound.

Navigating the Uncharted: A Technical Guide to the Potential Mechanism of Action of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Disclaimer: Direct experimental data on the mechanism of action of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is not extensively available in publicly accessible scientific literature. This guide, therefore, leverages data from a closely related structural analog, Trigonelline, to infer a potential mechanism of action. The information presented herein should be considered a starting point for further research and not as definitive findings for Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Introduction to Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary pyridinium compound. It is the N-methylated derivative of methyl isonicotinate. Structurally, it belongs to a class of compounds that are prevalent in various natural products and pharmaceuticals, known for their diverse biological activities. The pyridinium scaffold is a key feature in many bioactive molecules, including vitamins and coenzymes like NAD and NADP.

Due to the scarcity of direct research on Pyridinium, 4-(methoxycarbonyl)-1-methyl-, this guide will focus on the well-studied isomer, Trigonelline (N-methylnicotinic acid), to provide a potential framework for understanding its biological effects. Trigonelline is a plant alkaloid found in coffee and fenugreek with a wide range of documented pharmacological effects.

Inferred Mechanism of Action from the Structural Analog Trigonelline

Trigonelline exhibits a multitude of therapeutic potentials, including anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant effects. Its mechanism of action is multifaceted, involving the modulation of various signaling pathways and molecular targets.

Anti-Inflammatory and Anti-Allergic Effects

Trigonelline has been shown to inhibit FcεRI-mediated intracellular signaling pathways, which are crucial in the allergic inflammatory response. It achieves this by reducing the phosphorylation of key signaling molecules such as PLCγ1, PI3K, and Akt. Furthermore, it can suppress mast cell activation and degranulation, thereby mitigating allergic reactions.

Metabolic Regulation

In the context of diabetes, Trigonelline contributes to the maintenance of glucose and lipid metabolic homeostasis. It is suggested to act by promoting β-cell regeneration, enhancing insulin secretion, and modulating the activities of enzymes involved in glucose metabolism.

Neuroprotection

The neuroprotective properties of Trigonelline are attributed to its ability to promote axonal extension and modulate neuron excitability. It is also suggested to interact with nerve growth factor (NGF) and various neurotransmitter receptors.

Antioxidant Activity

Trigonelline can modulate oxidative stress. One of its mechanisms involves the blockage of the Nrf2 pathway when autophagy is impaired.

Signaling Pathways Potentially Modulated

Based on the actions of Trigonelline, Pyridinium, 4-(methoxycarbonyl)-1-methyl-, could potentially modulate similar intracellular signaling cascades.

Unveiling the Potential of Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Pyridinium Salt for Drug Discovery and Development

Abstract

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium salt, stands as a compound of significant interest for a spectrum of research applications. While direct and extensive studies on this specific molecule are emerging, its structural features, shared with a well-researched class of pyridinium compounds, suggest a rich potential in antimicrobial, anticancer, and neuroprotective research. This technical guide provides a comprehensive overview of its synthesis, putative mechanisms of action, and detailed protocols for exploring its therapeutic promise. Data from related compounds are presented to offer a comparative framework, and potential signaling pathways are illustrated to guide future investigations. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this versatile molecule.

Compound Profile: Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Synonyms: 4-carbomethoxy-1-methylpyridinium iodide, 1-methyl-4-(methoxycarbonyl)pyridinium iodide

Chemical Structure:

Molecular Formula: C₈H₁₀INO₂

Molecular Weight: 279.07 g/mol

This pyridinium salt is characterized by a positively charged quaternary nitrogen, a feature known to be crucial for the biological activity of many related compounds. The methoxycarbonyl group at the 4-position offers a site for potential modification to modulate activity and pharmacokinetic properties.

Synthesis

The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide

A detailed and efficient synthesis method has been reported and is outlined below[1]:

Materials:

-

Methyl isonicotinate

-

Methyl iodide

-

Methanol

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve 700 g of methyl isonicotinate in 2.0 liters of methanol.

-

To this solution, add 1.4 kg of methyl iodide.

-

Stir the resulting solution and reflux for 5 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Filter the precipitated solid product.

-

Wash the collected product with diethyl ether.

-

Dry the final product to obtain 4-methoxycarbonyl-1-methylpyridinium iodide.

Yield: This protocol has been reported to yield approximately 1.385 kg of the final product, which corresponds to a 97.2% yield[1].

Potential Research Applications

Based on the extensive research on structurally similar pyridinium salts, Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a promising candidate for investigation in several key therapeutic areas.

Antimicrobial Applications

Quaternary pyridinium salts are well-documented for their antimicrobial properties[2]. The cationic head of the pyridinium ring is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The hydrophobicity of the substituents on the pyridine ring also plays a crucial role in the antimicrobial efficacy[3].

Proposed Mechanism of Action: The primary mechanism of antimicrobial action for many pyridinium salts involves the disruption of the bacterial cell membrane integrity. The positively charged nitrogen atom is attracted to the negatively charged phospholipids in the bacterial membrane, leading to insertion of the molecule into the lipid bilayer. This disrupts the membrane's structure and function, causing leakage of intracellular components and ultimately cell lysis.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4][5][6].

Materials:

-

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of Pyridinium, 4-(methoxycarbonyl)-1-methyl- in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions, the positive control, and a growth control (no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Pyridinium, 4-(methoxycarbonyl)-1-methyl- | To be determined | To be determined |

| Ciprofloxacin (Control) | Known value | Known value |

Anticancer Applications

Pyridine and its derivatives are integral scaffolds in a multitude of anticancer drugs[7][8][9]. The mechanisms of action are diverse and can include inhibition of kinases, topoisomerases, and induction of apoptosis. The structure of Pyridinium, 4-(methoxycarbonyl)-1-methyl- warrants its investigation as a potential anticancer agent.

Proposed Signaling Pathway for Apoptosis Induction: Based on the activities of other heterocyclic compounds, a potential mechanism could involve the induction of apoptosis through the intrinsic mitochondrial pathway. This could be initiated by the compound inducing cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, leading to programmed cell death.

Caption: Hypothetical apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10][11][12][13].

Materials:

-

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal human cell line (e.g., fibroblasts, for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Positive control anticancer drug (e.g., doxorubicin)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Pyridinium, 4-(methoxycarbonyl)-1-methyl- in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a positive control drug.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) |

| Pyridinium, 4-(methoxycarbonyl)-1-methyl- | To be determined | To be determined | To be determined |

| Doxorubicin (Control) | Known value | Known value | Known value |

Neuroprotective Applications

Certain pyridinium compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by acting as acetylcholinesterase (AChE) inhibitors[14][15][16][17][18][19][20][21][22]. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. The structural similarity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- to known AChE inhibitors makes it a candidate for investigation in this area.

Proposed Experimental Workflow for AChE Inhibition Assay:

Caption: Workflow for AChE inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used method to screen for AChE inhibitors.

Materials:

-

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plates

-

Positive control AChE inhibitor (e.g., donepezil)

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of various concentrations of the test compound.

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

| Compound | AChE IC₅₀ (µM) |

| Pyridinium, 4-(methoxycarbonyl)-1-methyl- | To be determined |

| Donepezil (Control) | Known value |

Future Directions and Conclusion

Pyridinium, 4-(methoxycarbonyl)-1-methyl- represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the established biological activities of related pyridinium salts strongly suggest its potential as a lead compound in the development of new therapeutic agents.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broader range of microbial strains, cancer cell lines, and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the ester group and the N-methyl group to optimize activity and selectivity.

-

In Vivo Studies: For promising in vitro results, progressing to animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. woah.org [woah.org]

- 6. apec.org [apec.org]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mmsl.cz [mmsl.cz]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads [ouci.dntb.gov.ua]

Methodological & Application

Synthesis Protocol for Pyridinium, 4-(methoxycarbonyl)-1-methyl-

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium compound with applications in organic synthesis and materials science. The following sections outline the necessary reagents, equipment, and step-by-step instructions for the successful preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material 1 | Methyl isonicotinate | [1] |

| Starting Material 2 | Methyl iodide | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 5 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product Yield | 97.2% | [1] |

| Product Name | 4-methoxycarbonyl-1-methylpyridinium iodide | [1] |

Experimental Protocol

This protocol is adapted from a literature source for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.[1]

Materials:

-

Methyl isonicotinate (700 g)

-

Methyl iodide (1.4 kg)

-

Methanol (2.0 L)

-

Ether (for washing)

-

Round-bottom flask (appropriate size for the reaction volume)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl isonicotinate (700 g) and methanol (2.0 L).

-

Addition of Reagent: To the stirring solution, carefully add methyl iodide (1.4 kg).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Continue stirring and refluxing for a total of 5 hours.[1]

-

Cooling and Precipitation: After the reflux period is complete, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation of Product: Filter the solid product using a Büchner funnel.

-

Washing: Wash the collected solid with ether to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a drying oven or under vacuum to obtain 4-methoxycarbonyl-1-methylpyridinium iodide. The reported yield for this procedure is 1.385 kg (97.2%).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.

Caption: Synthesis workflow for 4-(methoxycarbonyl)-1-methylpyridinium iodide.

References

Application Notes and Protocols for Pyridinium, 4-(methoxycarbonyl)-1-methyl- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, typically available as its iodide salt, is a key heterocyclic building block in organic synthesis. Its primary application lies in its role as a precursor to 1,2,3,6-tetrahydropyridine derivatives, which are important scaffolds in medicinal chemistry and natural product synthesis. The transformation of the pyridinium salt to the corresponding tetrahydropyridine is most commonly achieved through reduction, offering a reliable route to this valuable class of compounds.

Core Application: Synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

The most prominent use of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is in the synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This reduction reaction is typically carried out using sodium borohydride (NaBH₄) in a protic solvent. The resulting tetrahydropyridine is a crucial intermediate in the synthesis of various biologically active molecules, including analogues of the natural product arecoline.

Reaction Scheme

Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science due to their prevalence in a vast array of bioactive molecules and functional materials. While transition-metal catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, the inclusion of pyridine moieties often presents significant challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to catalyst inhibition or unproductive pathways. Furthermore, the electronic nature of the pyridine ring can render certain positions less reactive towards standard cross-coupling protocols.

This document provides an overview of the application of pyridinium salts and related derivatives as reagents in cross-coupling reactions, with a focus on overcoming the inherent challenges associated with pyridine chemistry. While the specific use of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" as a direct cross-coupling reagent is not extensively documented in the literature, we will explore the broader context of using pyridinium-based compounds and analogous strategies for pyridine functionalization. We will delve into the use of related pyridine derivatives that have shown promise as effective coupling partners.

Challenges in Pyridine Cross-Coupling

The primary challenge in using pyridine derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling, stems from the difficulty in preparing and the inherent instability and poor reactivity of the corresponding pyridine-based organometallic reagents, particularly 2-pyridyl boron reagents.[1][2][3] This "2-pyridyl problem" has spurred the development of alternative strategies and novel reagents to enable efficient coupling at this position.

Pyridine Sulfinates: A Promising Alternative

One of the most successful approaches to circumvent the issues with pyridine boronic acids is the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions.[2][3] These reagents are generally stable, easy to prepare, and exhibit excellent reactivity and broad functional group tolerance.[3]

General Reaction Scheme for Suzuki-Miyaura type Cross-Coupling using Pyridine Sulfinates:

Caption: General workflow for the palladium-catalyzed cross-coupling of pyridine sulfinates with aryl halides.

Quantitative Data Summary

The following table summarizes representative data for the palladium-catalyzed cross-coupling of pyridine-3-sulfinate with 4-bromotoluene, demonstrating the optimization of reaction conditions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ | Dioxane | 100 | 25 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane | 100 | 68 |

| 3 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | Dioxane | 100 | 95 |

| 4 | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane | 100 | 85 |

| 5 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | Toluene | 100 | 88 |

| 6 | Pd(OAc)₂ (1) | PCy₃ (2) | K₂CO₃ | Bu₂O | 140 | 99 |

Data adapted from a study on pyridine sulfinates as coupling partners.[3]

Experimental Protocols

General Procedure for the Synthesis of Pyridine Sulfinates:

A general method for the preparation of sodium pyridine sulfinates involves the reaction of the corresponding pyridinethiol with a mild oxidizing agent in the presence of a base.

Protocol: Palladium-Catalyzed Cross-Coupling of Sodium Pyridine-3-sulfinate with an Aryl Halide

This protocol describes a typical procedure for the cross-coupling of a pyridine sulfinate with an aryl halide.

Materials:

-

Sodium pyridine-3-sulfinate

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dibutyl ether (Bu₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), sodium pyridine-3-sulfinate (1.5 equiv.), and potassium carbonate (1.5 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (1 mol%) and tricyclohexylphosphine (2 mol%) in anhydrous dibutyl ether.

-

Add the catalyst solution to the reaction vessel.

-

Heat the reaction mixture to 140 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

References

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Catalytic Applications of 4-Acyl and 4-Alkoxycarbonyl Pyridinium Salts

Introduction

This document outlines the potential catalytic applications of pyridinium salts bearing electron-withdrawing substituents at the 4-position, with a focus on moieties such as methoxycarbonyl. Extensive literature searches for the specific compound "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" did not yield documented applications in catalysis. However, by examining the reactivity and catalytic behavior of structurally related 4-acyl and 4-alkoxycarbonyl pyridinium salts, we can infer potential areas of application and provide generalized experimental concepts.

Pyridinium salts are versatile compounds in organic synthesis, serving as precursors for various reactive intermediates. The presence of an electron-withdrawing group, such as a methoxycarbonyl group at the 4-position, significantly influences the electronic properties of the pyridinium ring, enhancing its electrophilicity and susceptibility to nucleophilic attack. This property is central to their potential catalytic applications.

Inferred Catalytic Applications

Based on the reactivity of analogous pyridinium salts, "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" could potentially be employed in the following catalytic transformations:

-

Organocatalysis via Dearomatization: Pyridinium salts with electron-withdrawing groups are known to undergo nucleophilic addition, leading to dearomatized dihydropyridine intermediates. This reactivity can be harnessed in organocatalytic cycles. For instance, the addition of a nucleophile to the pyridinium salt can generate a reactive intermediate that then participates in a subsequent reaction before the pyridinium catalyst is regenerated.

-

Photoredox Catalysis: N-functionalized pyridinium salts can act as radical precursors under photoredox conditions.[1][2][3][4] Upon single-electron reduction, they can fragment to generate radicals. While typically the N-substituent is designed to be the radical source, the pyridinium core's electronic nature, influenced by the 4-methoxycarbonyl group, would play a crucial role in tuning the reduction potential and reactivity.

-

Asymmetric Catalysis: Chiral N-heterocyclic carbene (NHC) catalysis has been shown to effect enantioselective functionalization at the C4 position of pyridinium salts.[5][6] A pyridinium salt like "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" could be a suitable substrate for such transformations, leading to the synthesis of enantioenriched β-pyridyl carbonyl compounds.

Experimental Protocols (Generalized)

The following are generalized protocols based on reactions involving similar pyridinium salts. Note: These are not specific to "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" and would require significant optimization.

Protocol 1: Generalized NHC-Catalyzed Asymmetric β-Pyridylation of Enals

This protocol is adapted from methodologies using N-amidopyridinium salts and is a potential application for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in the presence of a suitable enal.[5][6]

Objective: To achieve enantioselective functionalization at the C4 position of a pyridinium salt.

Materials:

-

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" salt (or analogous 4-substituted pyridinium salt)

-

α,β-Unsaturated aldehyde (enal)

-

Chiral N-Heterocyclic Carbene (NHC) catalyst (e.g., a triazolium salt precursor)

-

Base (e.g., NaOPiv·H₂O)

-

Solvent (e.g., hexafluorobenzene)

-

Inert atmosphere (Argon or Nitrogen)

-

Blue LED light source (440 nm)

Procedure:

-

To an oven-dried vial under an inert atmosphere, add the pyridinium salt (0.05 mmol, 1.0 equiv), the NHC catalyst precursor (15 mol%), and the base (1.0 equiv).

-

Add the solvent (2.0 mL) and the enal (2.0 equiv).

-

Stir the reaction mixture at room temperature under irradiation with a blue LED (10 W) for 14 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield a β-pyridyl carbonyl compound with high enantioselectivity. The C4-selectivity is directed by the NHC catalyst and the electronic nature of the pyridinium salt.

Protocol 2: Generalized Photoredox-Mediated C-H Acylation

This protocol is based on the use of N-alkoxy or N-aminopyridinium salts as radical precursors for the acylation of the pyridinium ring.[7] "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" could potentially serve as the substrate for such a reaction.

Objective: Site-selective C-H acylation of a pyridinium salt.

Materials:

-

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" salt (as the substrate)

-

An N-alkoxy or N-aminopyridinium salt (as the radical precursor)

-

Aldehyde (as the acyl source)

-

Photocatalyst (e.g., Ir(ppy)₃)

-

Base (e.g., NaOAc)

-

Solvent (e.g., MeCN)

-

Inert atmosphere (Argon or Nitrogen)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In a reaction vessel, combine the pyridinium substrate (1.0 equiv), the N-alkoxy or N-aminopyridinium salt (2.0 equiv), the aldehyde (1.5 equiv), the photocatalyst (1-5 mol%), and the base (1.2 equiv).

-

Add the degassed solvent under an inert atmosphere.

-

Irradiate the mixture with visible light while stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, concentrate the reaction mixture and purify by flash chromatography.

Data Presentation (Hypothetical)

As no quantitative data is available for the specific compound, the following table illustrates how such data would be presented for a hypothetical catalytic reaction.

Table 1: Hypothetical Data for NHC-Catalyzed β-Pyridylation

| Entry | Enal Substrate | NHC Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | Cat-A | DBU | Toluene | 75 | 92 |

| 2 | Crotonaldehyde | Cat-A | DBU | Toluene | 60 | 88 |

| 3 | Cinnamaldehyde | Cat-B | K₂CO₃ | THF | 55 | 75 |

| 4 | Cinnamaldehyde | Cat-A | DBU | CH₂Cl₂ | 80 | 95 |

Visualizations

The following diagrams illustrate the generalized catalytic cycles discussed.

Caption: Generalized workflow for NHC-catalyzed β-pyridylation.